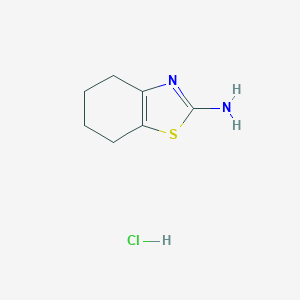

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

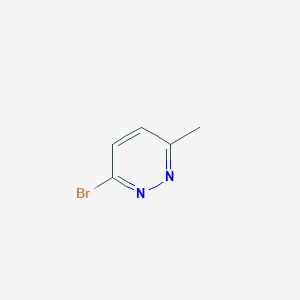

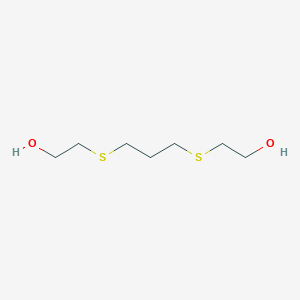

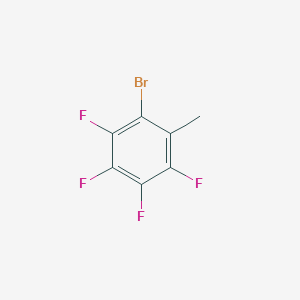

“4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2S . It has an average mass of 190.694 Da and a monoisotopic mass of 190.033142 Da .

Molecular Structure Analysis

The SMILES string representation of this compound is Cl.Nc1nc2CCCCc2s1 . This provides a way to represent the structure of the compound using text.Scientific Research Applications

Anti-Corrosion Applications

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride: has been utilized in the synthesis of novel mono azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole . These azo dyes exhibit anti-corrosive properties and are used to protect mild steel in acidic solutions. The inhibition efficiency of these dyes is determined through potentiodynamic polarization technique and electrochemical impedance spectroscopic studies, showing significant protection against corrosion .

Medicinal Chemistry

The benzothiazole ring system, which is a part of this compound, plays a crucial role in medicinal chemistry due to its extensive range of biological activities. It has been associated with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective properties . This makes it a valuable scaffold for the development of new therapeutic agents.

Green Chemistry

In the context of green chemistry, 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is involved in the synthesis of benzothiazole compounds. These syntheses often use environmentally benign processes, such as condensation reactions with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials . This aligns with the principles of green chemistry, aiming to reduce the use and generation of hazardous substances.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. For example, it is used in the synthesis of Pramipexole, a medication used for treating Parkinson’s disease and restless legs syndrome . The process involves several steps, including the treatment with inorganic bases and conversion into pharmaceutically accepted salts .

Anti-Fungal and Anti-Bacterial Activities

Derivatives of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride have been evaluated for their antifungal and antibacterial activities. These studies involve testing various strains of fungi and bacteria to determine the efficacy of the synthesized compounds .

Corrosion Inhibition in Industrial Applications

The azo dyes synthesized from this compound have been found to be effective corrosion inhibitors, which is crucial for industrial applications. They prevent the dissolution of metals in aggressive media, such as acid solutions, thereby extending the lifespan of metal components and structures .

properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQLOFQYFKYTJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384953 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride | |

CAS RN |

15951-21-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15951-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)